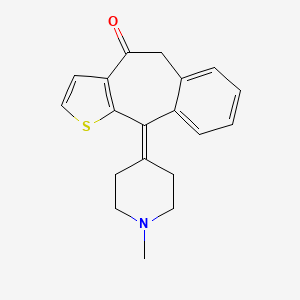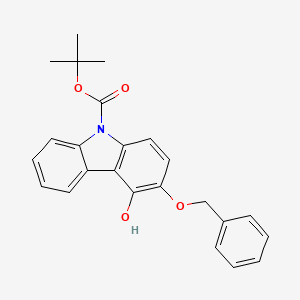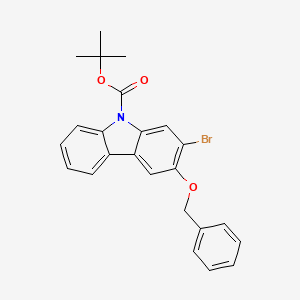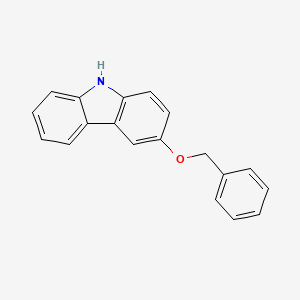
ケトチフェン4-オキソ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate is a complex organic compound with significant applications in the pharmaceutical industry. This compound is related to loratadine, a well-known antihistamine used to treat allergies
科学的研究の応用
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It is explored for its potential therapeutic effects, particularly in treating allergic reactions and other conditions.
作用機序
Target of Action
4-Oxo Ketotifen, also known as Ketotifen, is a potent and non-competitive antagonist of H1 histamine receptors . These receptors play a crucial role in allergic reactions, and their blockade is likely to be a significant contributor to the anti-allergic activity of the compound .
Mode of Action
Ketotifen interacts with its targets, the H1 histamine receptors, by blocking them, which prevents the typical allergic response . In addition to this, Ketotifen also stabilizes mast cells, which are cells that play a key role in allergic reactions . It has demonstrated the ability to inhibit the release of allergic and inflammatory mediators such as histamine and leukotrienes C4 .
Biochemical Pathways
It is known that the compound’s antihistaminic and mast cell stabilizing properties play a significant role in its mechanism of action
Pharmacokinetics
It is known that the compound is taken orally and has a biological profile similar to other compounds used in the treatment of allergic reactions .
Result of Action
The result of 4-Oxo Ketotifen’s action is the prevention of allergic reactions. By blocking H1 histamine receptors and stabilizing mast cells, the compound prevents the release of allergic and inflammatory mediators, thereby reducing the symptoms of allergic reactions . This makes it effective in the treatment of conditions such as mild atopic asthma and allergic conjunctivitis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate typically involves multiple steps, starting from readily available precursors. . The final step involves the formation of the fumarate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the cyclization and substitution reactions. The final product is typically purified through recrystallization or chromatography to ensure it meets pharmaceutical standards .
化学反応の分析
Types of Reactions
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups into the piperidine ring, enhancing the compound’s chemical diversity .
類似化合物との比較
Similar Compounds
Loratadine: A widely used antihistamine with a similar core structure but different substituents.
Desloratadine: An active metabolite of loratadine with enhanced potency and longer duration of action.
Ketotifen: Another antihistamine with a different core structure but similar therapeutic effects.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for further research and development .
特性
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)16-8-11-22-19(16)18/h2-5,8,11H,6-7,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYPVYBPZVSJME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CC(=O)C4=C2SC=C4)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[3,5-Hydroxy-2-(3-O-tertbutyldimethylsilyl-4-difluoro)octane] Heptanoic Acid](/img/new.no-structure.jpg)




![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)

![[3-[(Z)-2-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethenyl]-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B584179.png)

![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)
